molecular formula C16H19N3O B2746125 (2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile CAS No. 303985-91-3

(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B2746125
CAS No.: 303985-91-3
M. Wt: 269.348
InChI Key: CVDKKMWMCFKDCS-JLHYYAGUSA-N
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Description

(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile is a synthetic organic compound It features a complex structure with multiple functional groups, including a dimethylamino group, an azetanyl ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the azetanyl ring, followed by the introduction of the dimethylamino group and the acrylonitrile moiety. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions could modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for (2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acrylonitrile derivatives or molecules with azetanyl rings and dimethylamino groups. Examples could be:

  • 3-(Dimethylamino)-2-phenylacrylonitrile
  • 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile

Uniqueness

The uniqueness of (2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical properties and reactivity. This could make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-16(2)11-19(15(16)20)14-7-5-12(6-8-14)13(9-17)10-18(3)4/h5-8,10H,11H2,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDKKMWMCFKDCS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=CN(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)/C(=C/N(C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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